(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one
Description
The compound (5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one is a thiazolone derivative characterized by a Z-configured indole moiety substituted with a bromo group at position 5, a prop-2-enyl chain at position 1, and a morpholine ring at position 2 of the thiazole core. This structure combines electron-withdrawing (bromo, oxo) and electron-donating (morpholine) groups, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C18H16BrN3O3S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H16BrN3O3S/c1-2-5-22-13-4-3-11(19)10-12(13)14(17(22)24)15-16(23)20-18(26-15)21-6-8-25-9-7-21/h2-4,10H,1,5-9H2/b15-14- |
InChI Key |
GMKOWJIRUQIASB-PFONDFGASA-N |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : It consists of a thiazole ring fused with an indole moiety.
- Bromine Substitution : The presence of a bromine atom enhances its biological activity.
- Morpholine Group : This group is known for improving solubility and bioavailability.
Chemical Formula
Molecular Weight
The molecular weight of the compound is approximately 390.29 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus.
Case Study:
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of bacteria.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its overall therapeutic benefits.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It potentially interferes with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may push cancer cells towards apoptosis.
Data Summary Table
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Proliferation | IC50 = 10 µM |
| Antimicrobial | MIC Against S. aureus | MIC = 32 µg/mL |
| Antioxidant | DPPH Scavenging | % Scavenging = 85% at 100 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiazolone vs. Imidazolidinone Derivatives
- Target Compound : Features a thiazol-4-one core with a morpholine substituent.
- Analog 1: (5Z)-5-(5-Bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one () replaces the thiazolone with an imidazolidinone ring.
- Analog 2 : (5Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one () introduces a thioxo group instead of the oxo group, enhancing sulfur-mediated interactions but reducing stability under oxidative conditions .
Table 1: Core Structure Comparison
Substituent Effects
Bromo vs. Other Halogens
- The bromo group in the target compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., 5-fluoroindole derivatives in ). Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
- Example : (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one () exhibits a high melting point (>260°C), likely due to bromine’s contribution to crystal packing .
Morpholine vs. Piperazine/Piperidine
- Morpholine’s oxygen atom provides stronger hydrogen-bond acceptor capacity compared to piperazine (e.g., 5e in ). This difference influences pharmacokinetic properties such as membrane permeability and metabolic stability .
Table 2: Substituent Impact on Physicochemical Properties
Research Findings and Implications
- Bioactivity Potential: While biological data for the target compound are absent, structurally related thiazolones (e.g., 5c in ) have demonstrated antimicrobial and anticancer activity, likely due to their electrophilic thiazole core and planar aromatic systems .
- Structural Stability : The Z-configuration in the target compound’s indole moiety (evident in analogs like 5c and 3i) is critical for maintaining conjugation and electronic effects, as confirmed by NMR and X-ray crystallography in related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
